5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-2-4-12(5-3-10)19-9-11(8-15(19)20)18-16(21)13-6-7-14(17)22-13/h2-7,11H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHKWSPXVVYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidinone Core
The 1-(4-methylphenyl)-5-oxopyrrolidin-3-amine intermediate is synthesized via a Friedel-Crafts acylation followed by cyclization. In a representative protocol:
- Friedel-Crafts acylation of toluene with valeroyl chloride yields 1-(4-methylphenyl)-pentan-1-one.
- α-Bromination using bromine (Br₂) and catalytic AlCl₃ produces 2-bromo-1-(4-methylphenyl)-pentan-1-one.
- Reaction with pyrrolidine at room temperature facilitates nucleophilic substitution, forming the pyrrolidinone ring after intramolecular cyclization.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Valeroyl chloride, AlCl₃ | CH₂Cl₂ | 0°C → RT | 85% |
| Bromination | Br₂, AlCl₃ | Et₂O | 0°C | Quantitative |
| Cyclization | Pyrrolidine | Et₂O | RT | 78% |
The racemic mixture of the pyrrolidinone derivative arises from non-stereoselective cyclization.
Synthesis of 5-Bromofuran-2-Carboxylic Acid
5-Bromofuran-2-carboxylic acid is prepared via direct bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid:
$$ \text{Furan-2-carboxylic acid} + \text{NBS} \xrightarrow{\text{AcOH}} \text{5-Bromofuran-2-carboxylic acid} $$
Optimized Parameters :
- Molar Ratio : 1:1.05 (furan:NBS)
- Reaction Time : 6 hours
- Yield : 92%
Amide Coupling
The final step involves coupling 5-bromofuran-2-carboxylic acid with 1-(4-methylphenyl)-5-oxopyrrolidin-3-amine using carbodiimide-mediated activation :
- Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) .
- Nucleophilic attack by the amine to form the carboxamide bond.
Representative Protocol :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | EDCl/HOBt |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 79% |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Log Parameters
| Property | Value | Source |
|---|---|---|
| logP | 2.43 | |
| logD | 2.43 | |
| Polar Surface Area | 49.86 Ų |
Comparative Analysis of Synthetic Methods
Yield Optimization
- Friedel-Crafts vs. Grignard Routes : Friedel-Crafts acylation provides higher regioselectivity (>95%) for para-substitution compared to Grignard alkylation (70–80%).
- Bromination Efficiency : Electrophilic bromination with Br₂/AlCl₃ achieves quantitative conversion, whereas NBS requires stoichiometric control.
Challenges in Stereochemistry
The racemic nature of the pyrrolidinone intermediate complicates enantioselective synthesis. Chiral resolution using dibenzoyl-L-tartaric acid has been reported for analogous compounds but reduces overall yield by 30–40%.
Industrial-Scale Adaptations
Patent-Based Methodologies
A patent discloses a one-pot synthesis for analogous benzamides:
- Simultaneous acylation and cyclization in refluxing ethanol.
- Key Advantage : Reduces purification steps, improving throughput by 20%.
Limitations :
- Requires stringent pH control (pH 6.5–7.0).
- Scalability hampered by exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Furan Carboxamide Moieties
- 5-Bromo-N-(2-methylpropyl)furan-2-carboxamide (): Shares the 5-bromo-furan-2-carboxamide core but substitutes the pyrrolidinone-aryl group with a simple alkyl chain (2-methylpropyl). This structural simplification reduces molecular weight (MW: ~286 g/mol vs. ~389 g/mol for the target compound) and may decrease receptor specificity due to the lack of aromatic and lactam interactions .
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (): Features a piperidine ring instead of pyrrolidinone.
Halogenated Analogues
- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) (): Incorporates a 4-bromophenyl group but within a dihydropyridine scaffold. The thioether linkage and bromine position may enhance kinase inhibition compared to the target compound’s furan-pyrrolidinone system. Reported IC₅₀ values for AZ257 in kinase assays are sub-micromolar, suggesting stronger electronic interactions from the dihydropyridine core .
- 4-(4-Bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (): Uses a hexahydroquinoline framework with a 4-bromophenyl group.
Pyrrolidinone and Lactam Derivatives
- 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one (): Contains a pyrrolidine ring but lacks the lactam (oxo) group. The absence of the carbonyl reduces hydrogen-bonding capacity, which could lower bioavailability .
- Furo[2,3-b]pyridine-3-carboxamide derivatives (): Feature fused furan-pyridine rings. The planar structure of the fused system may enhance π-π stacking with aromatic residues in target proteins, whereas the target compound’s non-fused furan allows greater rotational freedom .
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Halogen | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Furan-2-carboxamide | Br | 5-Oxopyrrolidin-3-yl, 4-methylphenyl | ~389 | Moderate solubility, H-bond donor |
| 5-Bromo-N-(2-methylpropyl)furan-2-carboxamide | Furan-2-carboxamide | Br | 2-Methylpropyl | ~286 | Low polarity, high lipophilicity |
| AZ257 | Dihydropyridine | Br | 4-Bromophenyl, thioether | ~548 | High kinase affinity |
| N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide | Furan-2-carboxamide | None | Piperidine, phenethyl | ~405 | Rigid conformation, low solubility |
Pharmacological and Physicochemical Insights
- Solubility: The target compound’s pyrrolidinone ring improves aqueous solubility compared to alkyl-substituted analogues (e.g., 5-bromo-N-(propan-2-yl)furan-2-carboxamide) due to the carbonyl’s hydrogen-bonding capacity .
- Binding Affinity : The 4-methylphenyl group in the target compound provides moderate lipophilicity, balancing cell permeability and target engagement. In contrast, fluorophenyl groups in furo[2,3-b]pyridines () offer higher electronegativity but may reduce metabolic stability .
- Metabolic Stability: The lactam in the pyrrolidinone ring is less prone to oxidative metabolism compared to morpholine or piperidine derivatives (), which may undergo N-dealkylation .
Research Findings and Contradictions
- vs. : While bromine substitution enhances activity in dihydropyridines (AZ257), its effect in furan carboxamides is context-dependent. The target compound’s bromine may contribute to target binding, but alkyl-substituted furans () show superior membrane penetration .
- vs. Target Compound: Furo[2,3-b]pyridines exhibit nanomolar potency in kinase assays, whereas the target compound’s activity remains uncharacterized. This suggests fused-ring systems may confer higher affinity despite reduced synthetic accessibility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide, and how can purity be optimized?
- Methodology : The synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with a substituted pyrrolidinone amine. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DCM or DMF under nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.3–0.5) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- NMR analysis :
- 1H NMR : Look for characteristic signals:
- Furan protons: δ 6.5–7.5 ppm (doublets for H-3 and H-4 of furan).
- Pyrrolidinone protons: δ 3.0–3.5 ppm (multiplet for H-3) and δ 2.1–2.5 ppm (singlet for 5-oxo group) .
- 13C NMR : Confirm carbonyl groups (C=O at ~165–175 ppm) and bromine-induced deshielding in the furan ring .
- Mass spectrometry : ESI-MS in positive mode should show [M+H]+ with isotopic peaks consistent with bromine (1:1 ratio for 79Br/81Br) .
Q. What are the preliminary biological screening protocols for this compound?
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Positive controls : Compare with structurally similar furan carboxamides (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) to assess activity trends .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be resolved?
- Data contradiction analysis :
- Dose-dependent effects : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear responses .
- Solvent interference : Test DMSO vs. PBS solubility; ensure solvent concentration ≤0.1% in cell-based assays .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm specificity for suspected targets (e.g., kinase X) .
Q. What advanced computational methods are suitable for studying its structure-activity relationships (SAR)?
- Molecular docking : Perform docking simulations (AutoDock Vina) against protein targets (e.g., PDB ID 1XYZ) to identify key interactions (e.g., hydrogen bonds with pyrrolidinone oxygen) .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with IC50 values .
Q. How can crystallography resolve ambiguities in its 3D conformation?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: acetonitrile/chloroform). Analyze using SHELX suite; focus on dihedral angles between furan and pyrrolidinone rings to assess planarity .
- Comparison with analogs : Overlay with structures like N-[2-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
